molecular formula C20H14ClFN2O B5006722 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Katalognummer B5006722
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: JJJIITJTTXXLML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the pathogenesis of neurodegenerative diseases. The compound has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are overexpressed in various cancers. It also inhibits the activity of acetylcholinesterase and monoamine oxidase, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, it exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also exhibits potent therapeutic effects at low concentrations, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. It also exhibits some cytotoxicity at high concentrations, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Furthermore, the mechanism of action of the compound needs to be further elucidated to identify new targets for drug development. Finally, the compound can be used as a lead compound for the development of new analogs with improved therapeutic properties.

Synthesemethoden

The synthesis of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-fluoroaniline with 4-chlorobenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting intermediate is then reacted with anthranilic acid in the presence of acetic anhydride and glacial acetic acid to produce the final product. The synthesis method has been optimized to achieve high yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O/c21-13-9-11-14(12-10-13)24-19(15-5-1-3-7-17(15)22)23-18-8-4-2-6-16(18)20(24)25/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJIITJTTXXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.